molecular formula C25H24ClN3O2 B244333 N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B244333
M. Wt: 433.9 g/mol
InChI Key: ZBHDMFOXJBJJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound that features a benzamide core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and piperazinyl groups in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazinyl Intermediate: The initial step involves the reaction of 2-methylbenzoyl chloride with piperazine to form 4-(2-methylbenzoyl)piperazine.

    Coupling Reaction: The intermediate is then reacted with 3-chloro-4-aminobenzoyl chloride under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets. The presence of the piperazinyl group suggests it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H24ClN3O2

Molecular Weight

433.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H24ClN3O2/c1-18-7-5-6-10-21(18)25(31)29-15-13-28(14-16-29)23-12-11-20(17-22(23)26)27-24(30)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3,(H,27,30)

InChI Key

ZBHDMFOXJBJJNV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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